molecular formula C18H26ClN3O B4636345 1'-(2-chlorobenzyl)-1,4'-bipiperidine-4'-carboxamide

1'-(2-chlorobenzyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4636345
M. Wt: 335.9 g/mol
InChI Key: KYBLETXRWFZIMH-UHFFFAOYSA-N
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Description

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a bipiperidine structure, which is further functionalized with a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate precursors such as piperidine derivatives.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of the bipiperidine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the intermediate compound with a suitable amide-forming reagent, such as an acid chloride or anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: A related compound with a benzyl group instead of a 2-chlorobenzyl group.

    Piperidine derivatives: Compounds with similar piperidine cores but different substituents.

    Carboxamide derivatives: Compounds with carboxamide functional groups but different core structures.

Uniqueness

1’-(2-chlorobenzyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its specific combination of a 2-chlorobenzyl group, bipiperidine core, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c19-16-7-3-2-6-15(16)14-21-12-8-18(9-13-21,17(20)23)22-10-4-1-5-11-22/h2-3,6-7H,1,4-5,8-14H2,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBLETXRWFZIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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